molecular formula C12H16F3N B2833107 3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine CAS No. 1020972-76-2

3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine

Cat. No. B2833107
M. Wt: 231.262
InChI Key: RCXBZUFVURRCHY-UHFFFAOYSA-N
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Description

“3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine” is a chemically differentiated building block used in organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It is also related to fluoxetine, an antidepressant drug .


Synthesis Analysis

The synthesis of this compound involves the acid-catalyzed reaction of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . The yield of this isomeric pyrazole ranges from 4–24% .


Molecular Structure Analysis

The molecular weight of “3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine” is 217.23 . The InChI code is 1S/C11H14F3N/c1-8(5-6-15)9-3-2-4-10(7-9)11(12,13)14/h2-4,7-8H,5-6,15H2,1H3 .


Chemical Reactions Analysis

The compound is involved in the acid-catalyzed condensation of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . The reaction yields a new tricyclic, trifluoromethylated indenopyrazole .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.23 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate in Pharmaceutical Synthesis : 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, a related compound, is an important intermediate in the synthesis of Repaglinide, a medication for diabetes. An environmentally friendly catalytic hydrogenation process with a high yield of 95.5% was developed for its production (H. Liu, D. Huang, Yue Zhang, 2011).
  • Use in Organic Solar Cells : A derivative, [6,6]-phenyl-C61-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester (PCBDAN), with high electron mobility was used as an acceptor and cathode interfacial material in polymer solar cells, enhancing efficiency (Menglan Lv, M. Lei, Jin Zhu, Tadahiko Hirai, Xiwen Chen, 2014).

Advanced Chemical Processes

Applications in Analytical Chemistry

  • Trace Organic Analysis : Acetamide, 2-amino-N-[[3,5-bis(trifluoromethyl)phenyl]-methyl]-N-methyl-, monohydrochloride (AMACE1) was synthesized for coupling with analytes to enable trace organic analysis through gas chromatography/electron capture mass spectrometry (R. Lu, R. Giese, 2000).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The trifluoromethyl group, which is part of this compound, is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . Therefore, the future directions of this compound could involve its use in the synthesis of new drug candidates.

properties

IUPAC Name

3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N/c1-8(2)6-11(16)9-4-3-5-10(7-9)12(13,14)15/h3-5,7-8,11H,6,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXBZUFVURRCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC(=CC=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine

Citations

For This Compound
1
Citations
M Asada, M Iwahashi, T Obitsu, A Kinoshita… - Bioorganic & medicinal …, 2010 - Elsevier
A series of 3-[2-{[(3-methyl-1-phenylbutyl)amino]carbonyl}-4-(phenoxymethyl)phenyl]propanoic acid analogs were synthesized and evaluated for their in vitro potency. In most cases, …
Number of citations: 17 www.sciencedirect.com

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